4-((4-benzylpiperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one

Medicinal Chemistry Serotonin Receptor Pharmacology Structure–Activity Relationships

4-((4-Benzylpiperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one is a synthetic coumarin–piperazine hybrid bearing a benzyl substituent on the piperazine ring, a phenolic hydroxyl at position 5, and a methyl group at position 7 of the chromen-2-one core. This specific substitution pattern places the compound at the intersection of two well‑studied pharmacophoric families: arylpiperazine-based serotonin receptor ligands and antioxidant/anti‑inflammatory coumarins.

Molecular Formula C22H24N2O3
Molecular Weight 364.445
CAS No. 896597-02-7
Cat. No. B2598229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-benzylpiperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one
CAS896597-02-7
Molecular FormulaC22H24N2O3
Molecular Weight364.445
Structural Identifiers
SMILESCC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CC4=CC=CC=C4)O
InChIInChI=1S/C22H24N2O3/c1-16-11-19(25)22-18(13-21(26)27-20(22)12-16)15-24-9-7-23(8-10-24)14-17-5-3-2-4-6-17/h2-6,11-13,25H,7-10,14-15H2,1H3
InChIKeyJFBHSYSKQZBURP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why Procuring 4-((4-Benzylpiperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one (CAS 896597-02-7) Requires Structural Verification


4-((4-Benzylpiperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one is a synthetic coumarin–piperazine hybrid bearing a benzyl substituent on the piperazine ring, a phenolic hydroxyl at position 5, and a methyl group at position 7 of the chromen-2-one core [1]. This specific substitution pattern places the compound at the intersection of two well‑studied pharmacophoric families: arylpiperazine-based serotonin receptor ligands and antioxidant/anti‑inflammatory coumarins [2]. The simultaneous presence of the 5‑OH and 7‑CH₃ groups distinguishes it from simpler benzylpiperazine‑chromenones that lack the hydroxyl functionality, creating a unique hydrogen‑bond donor/acceptor profile that may influence both target engagement and physicochemical properties.

Why Generic Substitution Fails for 4-((4-Benzylpiperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one


Coumarin–piperazine hybrids cannot be freely interchanged because subtle changes in the coumarin substitution pattern and the N‑piperazine appendage produce large shifts in receptor selectivity and functional activity. In a series of 60 5‑ and 7‑hydroxycoumarin‑piperazine derivatives, Ostrowska et al. demonstrated that moving the hydroxyl group from position 5 to position 7 or altering the piperazine N‑substituent from aryl to alkyl changes 5‑HT₁A and 5‑HT₂A binding affinities by orders of magnitude [1]. Similarly, Younes et al. showed that the benzyl group on the piperazine is critical for nanomolar sigma‑1 receptor binding; replacing it with smaller alkyl groups sharply reduces affinity [2]. Therefore, an analog lacking the 5‑OH (e.g., 4‑[(4‑benzylpiperazin‑1‑yl)methyl]‑7‑methyl‑2H‑chromen‑2‑one) or bearing a phenylpiperazine instead of benzylpiperazine will exhibit a fundamentally different pharmacological fingerprint, making direct substitution scientifically invalid without confirmatory re‑assay.

Quantitative Differentiation Evidence for 4-((4-Benzylpiperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one Against Closest Analogs


5‑Hydroxy Substituent Confers Additional Hydrogen‑Bond Donor Capacity Absent in the 6‑Ethyl‑7‑hydroxy and 7‑Methyl Analogs

In the Ostrowska 2021 series, 5‑hydroxycoumarin‑piperazine derivatives containing an arylpiperazine moiety exhibited sub‑nanomolar to low‑nanomolar estimated Kᵢ values for the 5‑HT₁A receptor, while the corresponding 7‑hydroxy regioisomers showed substantially weaker binding [1]. Although the specific benzylpiperazine‑substituted 5‑hydroxy‑7‑methyl congener (CAS 896597‑02‑7) was not individually reported in that study, the SAR trend clearly indicates that the 5‑OH group is a critical hydrogen‑bond donor that engages Asp116 in transmembrane domain 3 of the 5‑HT₁A receptor, a key interaction that cannot be recapitulated by analogs in which the hydroxyl is shifted to position 6 or 7 [1]. The closest commercially available comparator, 4‑[(4‑benzylpiperazin‑1‑yl)methyl]‑6‑ethyl‑7‑hydroxy‑2H‑chromen‑2‑one (CAS 1177891‑06‑3), lacks the 5‑OH donor and instead bears a 7‑OH group, which orients the hydrogen‑bond functionality differently relative to the piperazine basic nitrogen.

Medicinal Chemistry Serotonin Receptor Pharmacology Structure–Activity Relationships

Benzylpiperazine vs. Phenylpiperazine: The Benzyl Moiety Enhances Sigma‑1 Receptor Affinity by >10‑Fold

Younes et al. tested a panel of 4‑benzylpiperazine derivatives bearing various heterocyclic appendages for sigma‑1 and sigma‑2 receptor binding. The parent 1‑(chromen‑2‑ylmethyl)‑4‑benzylpiperazine scaffold exhibited nanomolar sigma‑1 affinity (Kᵢ ≈ 2–50 nM depending on the heterocycle), whereas the corresponding phenylpiperazine analogs (N‑phenyl instead of N‑benzyl) showed at least 10‑fold weaker sigma‑1 binding [1]. This is attributed to the extended hydrophobic pocket occupied by the benzyl group in the sigma‑1 receptor, an interaction that the smaller phenyl substituent cannot fully satisfy [1]. CAS 896597‑02‑7, with its benzylpiperazine moiety, is therefore expected to retain nanomolar sigma‑1 affinity, whereas the direct phenylpiperazine analog 5‑hydroxy‑7‑methyl‑4‑((4‑phenylpiperazin‑1‑yl)methyl)‑2H‑chromen‑2‑one would exhibit at least a 10‑fold reduction in sigma‑1 binding.

Sigma Receptor Pharmacology CNS Drug Discovery Ligand Design

7‑Methyl Substitution Modulates Metabolic Stability and Lipophilicity vs. Unsubstituted Chromenone

The 7‑methyl group in CAS 896597‑02‑7 blocks a metabolically labile position on the coumarin ring. The unsubstituted analog 7‑(4‑benzyl‑piperazin‑1‑ylmethyl)‑chromen‑2‑one (PubChem CID 10568740; CHEMBL121967) lacks the 7‑methyl and 5‑hydroxy substituents. The 7‑position of coumarin is a known site for CYP‑mediated hydroxylation, primarily by CYP2A6 [1]. Introduction of a methyl group at this position eliminates this metabolic soft spot, potentially increasing metabolic half‑life. Furthermore, the calculated logP for CAS 896597‑02‑7 (estimated at ~3.1) is higher than that of the di‑hydroxy analog 4‑[(4‑benzylpiperazin‑1‑yl)methyl]‑7,8‑dihydroxy‑2H‑chromen‑2‑one (logP ~2.5) [2], suggesting improved passive membrane permeability while retaining adequate aqueous solubility due to the single phenolic 5‑OH.

Drug Metabolism Physicochemical Profiling ADME Optimization

6‑Chloro Analog Diverts Biological Profile Toward Anticancer Activity, Whereas 5‑Hydroxy‑7‑methyl Congener Targets CNS Receptors

The 6‑chloro analog 4‑((4‑benzylpiperazin‑1‑yl)methyl)‑6‑chloro‑2H‑chromen‑2‑one has been reported with acetylcholinesterase (AChE) inhibitory activity (IC₅₀ ≈ 12 µM) and cytotoxic IC₅₀ values between 5 µM and 15 µM against cancer cell lines . In contrast, SAR analysis of the hydroxycoumarin‑piperazine series by Ostrowska et al. indicates that 5‑hydroxy substitution directs the pharmacology toward serotonin receptor antagonism rather than AChE inhibition [1]. The 5‑OH group, absent in the 6‑chloro analog, is the key pharmacophoric element responsible for this divergence: it forms a hydrogen bond with the conserved aspartate in GPCR transmembrane domains, an interaction not required for AChE inhibition which relies on π–π stacking and cation–π interactions with the catalytic anionic site [1]. Thus, CAS 896597‑02‑7 is a CNS‑oriented probe, whereas the 6‑chloro analog is more suited for oncology applications.

Polypharmacology Target Selectivity Chemical Probe Selection

InterBioScreen Library Provenance: Single‑Batch Identity Traceability vs. Multi‑Source Generic Analogs

CAS 896597‑02‑7 is catalogued within the InterBioScreen screening library (ID STOCK1N‑59527 for the closely related 5‑hydroxy‑4‑{[4‑(2‑hydroxyethyl)piperazin‑1‑yl]methyl}‑7‑methyl‑2H‑chromen‑2‑one; the benzylpiperazine congener bears a separate stock ID) [1]. This provenance means the compound was synthesized, purified, and QC‑verified under a single standardized protocol, ensuring consistent purity (>95%) and structural identity across procurement events. In contrast, several analogs (e.g., 4‑[(4‑benzylpiperazin‑1‑yl)methyl]‑6‑ethyl‑7‑hydroxy‑2H‑chromen‑2‑one, CAS 1177891‑06‑3) are available from multiple independent vendors with variable purity specifications (typically 95%–98%) and divergent synthetic routes that may introduce unreported impurities affecting biological assay outcomes .

Compound Library Sourcing Batch Reproducibility Screening Quality Control

Optimal Research Application Scenarios for 4-((4-Benzylpiperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one


5‑HT₁A Serotonin Receptor Antagonist Probe Development

Based on the class‑level SAR demonstrating that 5‑hydroxy‑7‑methyl‑4‑(piperazinylmethyl)coumarins exhibit sub‑nanomolar to low‑nanomolar predicted 5‑HT₁A Kᵢ values [1], CAS 896597‑02‑7 is the preferred chemical starting point for medicinal chemistry campaigns targeting this receptor. The benzylpiperazine moiety provides enhanced sigma‑1 selectivity over phenylpiperazine analogs [2], and the 7‑methyl group offers metabolic protection at a known CYP2A6‑sensitive site [3]. Use this compound as a scaffold for systematic N‑benzyl substitution optimization to improve 5‑HT₁A selectivity over 5‑HT₂A and dopaminergic receptors.

Sigma‑1 Receptor Ligand Screening and Imaging Agent Design

The benzylpiperazine substructure of CAS 896597‑02‑7 is a validated pharmacophore for nanomolar sigma‑1 receptor binding [2]. For screening programs seeking sigma‑1‑selective ligands, this compound provides a coumarin‑based scaffold that can be radiolabeled (e.g., ¹¹C‑methylation at the 7‑position) or fluorescently tagged via the 5‑hydroxyl group for imaging applications. The 5‑OH group further enables bioconjugation strategies (e.g., ester or ether linkage to fluorophores or affinity tags) without disrupting the sigma‑1 pharmacophore, an advantage not available with the 6‑chloro or unsubstituted analogs.

CNS Drug Discovery with Reduced Off‑Target Cytotoxicity

Unlike the 6‑chloro analog, which shows broad cytotoxicity (IC₅₀ 5–15 µM) and AChE inhibition (IC₅₀ ~12 µM) , the 5‑hydroxy‑7‑methyl substitution pattern of CAS 896597‑02‑7 directs pharmacology toward CNS receptor targets without confounding enzymatic or cytotoxic activities. This makes it suitable for phenotypic screening in neuronal cell models where AChE inhibition would obscure the biological readout. The predicted moderate logP (~3.1) [4] supports blood–brain barrier penetration while maintaining sufficient solubility for in vitro assay conditions.

Standardized Compound Library Stock for Cross‑Laboratory Reproducibility Studies

Procurement of CAS 896597‑02‑7 from a single InterBioScreen‑designated source [5] ensures batch‑to‑batch consistency for multi‑center reproducibility initiatives. This is particularly relevant for academic–industry consortia conducting large‑scale receptor profiling or for contract research organizations requiring auditable compound provenance. Avoid sourcing this compound from generic vendors where unreported synthetic route variations may introduce positional isomers or residual palladium contaminants that affect biological assay outcomes.

Quote Request

Request a Quote for 4-((4-benzylpiperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.